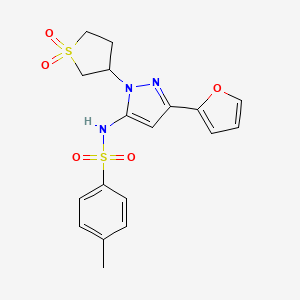

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(1,1-dioxothiolan-3-yl)-5-(furan-2-yl)pyrazol-3-yl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S2/c1-13-4-6-15(7-5-13)28(24,25)20-18-11-16(17-3-2-9-26-17)19-21(18)14-8-10-27(22,23)12-14/h2-7,9,11,14,20H,8,10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFRFGCHFNFLOGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound features several notable structural components:

- Pyrazole Ring : Known for its diverse biological activities, including anti-inflammatory and anticancer properties.

- Furan and Thiophene Moieties : Contribute to the compound's reactivity and biological interactions.

- Sulfonamide Group : Enhances solubility and bioavailability.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

Anticancer Activity

Research indicates that compounds with pyrazole and furan rings can exhibit potent anticancer effects. For instance, similar pyrazole derivatives have shown significant cytotoxicity against various cancer cell lines, including breast cancer (MCF7) and lung cancer cells. In a study, a related pyrazole compound demonstrated an IC50 value of 39.70 µM against MCF7 cells, indicating its potential as an anticancer agent .

Enzyme Inhibition

The compound's structure suggests potential inhibition of various enzymes relevant to cancer and neurodegenerative diseases. For example, compounds with similar moieties have been shown to inhibit acetylcholinesterase (AChE) and carbonic anhydrase (CA), which are important targets in treating Alzheimer's disease .

| Compound | Target Enzyme | IC50 Value |

|---|---|---|

| Pyrazole Analog 1 | AChE | 66.37 nM |

| Pyrazole Analog 2 | CA I | 0.93 nM |

| Pyrazole Analog 3 | CA II | 0.75 nM |

Anti-inflammatory Properties

Compounds containing the pyrazole nucleus have also been reported to possess anti-inflammatory effects. The modulation of inflammatory pathways through the inhibition of pro-inflammatory cytokines has been observed in several studies .

Understanding the mechanisms by which this compound exerts its effects is crucial for its therapeutic application:

Interaction with Biological Macromolecules

The compound's interaction with proteins and nucleic acids can lead to alterations in cellular signaling pathways. Techniques such as molecular docking studies have shown that similar compounds can bind effectively to the ATP-binding pocket of kinases involved in cancer progression .

Caspase Activation

Studies have indicated that certain pyrazole derivatives can modulate caspase activity, which plays a vital role in apoptosis. The activation or inhibition of specific caspases can determine the survival or death of cancer cells .

Case Studies

Several case studies highlight the compound's potential:

- Cytotoxicity in Cancer Cells : A study demonstrated that a related sulfonamide derivative exhibited significant cytotoxicity against MCF7 cells, suggesting that modifications to the pyrazole structure could enhance efficacy.

- Neuroprotective Effects : Research on similar compounds indicates potential neuroprotective effects through AChE inhibition, providing a promising avenue for Alzheimer's treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonamide Group

Key Observations :

- The 4-methylbenzenesulfonamide group in the target compound balances hydrophobicity and steric bulk compared to the bulkier 4-isopropyl group in and the smaller methanesulfonamide in .

- The methyl group may enhance metabolic stability relative to the isopropyl analog while retaining better solubility than the methanesulfonamide derivative .

Variations in Pyrazole Substituents

Key Observations :

- Replacing the dihydropyrimidinone ring in with a tetrahydrothiophene dioxide moiety reduces molecular weight and alters conformational flexibility .

Chlorine-Substituted Analogs

Key Observations :

Q & A

Q. What are the optimal synthetic routes and conditions for preparing this compound?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A general method involves:

- Reagents : K₂CO₃ as a base, DMF as a solvent, and alkyl/aryl halides for functionalization .

- Conditions : Stirring at room temperature or mild heating (40–60°C) to avoid side reactions.

- Key steps : Sulfonamide group introduction via reaction of sulfonyl chlorides with amine intermediates.

- Example workflow :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | K₂CO₃, DMF, RCH₂Cl | Alkylation of pyrazole core |

| 2 | LiAlH₄ or NaBH₄ | Reduction of sulfonyl groups |

Q. How is the compound characterized structurally?

Methodology :

- X-ray crystallography : Resolves bond lengths/angles (e.g., C–S = 1.76 Å, C–N = 1.34 Å) and confirms stereochemistry .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on neighboring substituents (e.g., furan protons at δ 6.2–7.4 ppm).

- HRMS : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

Q. What are the solubility and stability profiles under experimental conditions?

- Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility due to sulfonamide hydrophilicity. Limited solubility in water (<1 mg/mL).

- Stability :

| Condition | Stability | Notes |

|---|---|---|

| pH 7–8 | Stable | Avoid strong acids/bases to prevent hydrolysis |

| Light | Sensitive | Store in amber vials at –20°C |

Advanced Research Questions

Q. How to address contradictions in reported biological activity data?

Root causes :

- Purity variations : Impurities from incomplete sulfonylation (e.g., residual sulfonic acid) may skew bioassay results.

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect IC₅₀ values. Resolution :

- Reproducibility checks : Standardize HPLC purity (>98%) and biological protocols .

- Control experiments : Use known enzyme inhibitors (e.g., COX-2 inhibitors) to validate assay systems .

Q. What computational strategies predict reactivity and regioselectivity in derivatization?

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- MD simulations : Assess binding conformations with target proteins (e.g., cyclooxygenase isoforms).

- Case study : Substituents at the pyrazole 3-position (furan vs. thiophene) alter electron density, affecting sulfonamide reactivity .

Q. How to minimize side reactions during functional group interconversion?

Strategies :

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amines during sulfonylation .

- Optimized conditions :

| Reaction | Reagents | By-Product Mitigation |

|---|---|---|

| Oxidation | H₂O₂ | Low temperature (0–5°C) to prevent over-oxidation |

| Substitution | CuI, DIPEA | Catalytic system for selective aryl coupling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.